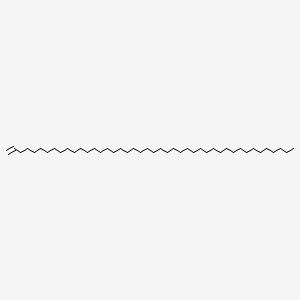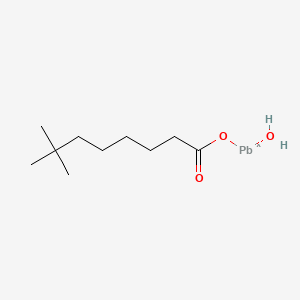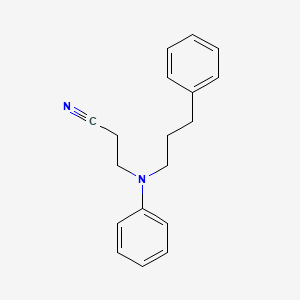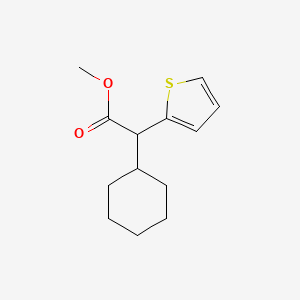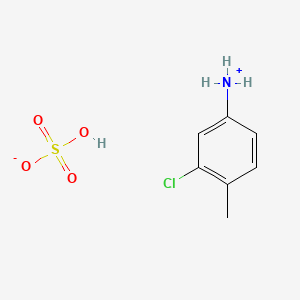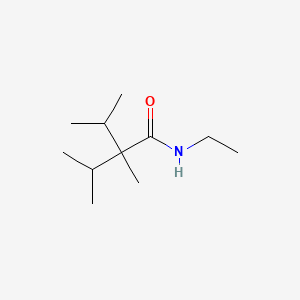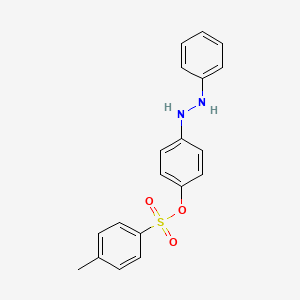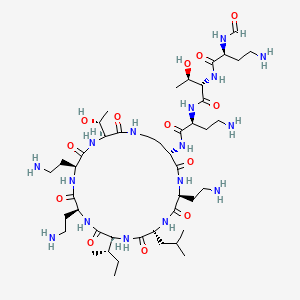
Circulin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Circulin is a member of the cyclotide family, which are macrocyclic peptides derived from plants. These peptides are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of their three disulfide bonds. This compound was first discovered due to its antimicrobial properties and has since been studied for its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of circulin involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the routine and automated chemical synthesis of long peptide chains. The process typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the peptide is achieved through chemical ligation, which involves a two-step reaction: a chemoselective five-member ring-driven O-to-N acyl transfer followed by a proximity-driven acyl transfer .
Industrial Production Methods
Industrial production of this compound and other cyclotides can be challenging due to their complex structures. recombinant microorganism-based methods and plant cell cultures have been explored as alternative production methods. These approaches offer the potential for sustainable and scalable production of cyclotides .
化学反应分析
Types of Reactions
Circulin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of disulfide bonds in its structure makes it particularly susceptible to redox reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include T4 DNA ligase and T4 RNA ligases for enzyme ligation-mediated circularization. Chemical ligation methods often involve the use of acyl transfer reagents .
Major Products Formed
The major products formed from the reactions involving this compound are typically cyclic peptides with enhanced stability and bioavailability. These products retain the antimicrobial and therapeutic properties of the original compound .
科学研究应用
Circulin has a wide range of scientific research applications, including:
作用机制
The mechanism of action of circulin involves its interaction with bacterial membranes. The cationic residues of this compound are attracted to the negatively charged molecules on the bacterial cell surface, leading to membrane disruption and cell death. This mechanism is similar to that of other antimicrobial peptides .
相似化合物的比较
Circulin can be compared to other cyclotides such as cyclopsychotride A and tricyclon A. While this compound B and cyclopsychotride A are potent antibacterial cyclotides with low hemolytic activity, tricyclon A is a non-potent cyclotide with similar structural features. The unique hydrophobic patch and cationic residues of this compound B contribute to its higher antibacterial activity compared to tricyclon A .
List of Similar Compounds
- Cyclopsychotride A
- Tricyclon A
- Kalata B1
- Varv A
This compound stands out due to its unique structural features and potent antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications.
属性
CAS 编号 |
9008-54-2 |
|---|---|
分子式 |
C45H84N16O13 |
分子量 |
1057.2 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-4-amino-2-formamidobutanoyl]amino]-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C45H84N16O13/c1-7-23(4)33-44(73)56-28(10-16-48)37(66)54-30(12-18-50)41(70)60-34(24(5)63)43(72)51-19-13-31(40(69)53-27(9-15-47)39(68)58-32(20-22(2)3)42(71)59-33)55-38(67)29(11-17-49)57-45(74)35(25(6)64)61-36(65)26(8-14-46)52-21-62/h21-35,63-64H,7-20,46-50H2,1-6H3,(H,51,72)(H,52,62)(H,53,69)(H,54,66)(H,55,67)(H,56,73)(H,57,74)(H,58,68)(H,59,71)(H,60,70)(H,61,65)/t23-,24+,25+,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-/m0/s1 |
InChI 键 |
YLHJFOAQDDQFIU-LGGGVIKPSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC=O)[C@@H](C)O)CCN)CCN |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC=O)C(C)O)CCN)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





